molecular formula C22H18N2O4S B2491997 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide CAS No. 684232-53-9

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide

Cat. No.: B2491997
CAS No.: 684232-53-9
M. Wt: 406.46
InChI Key: JJARAYKNNFOREV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

Target of Action

The compound N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide, also known as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,6-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of arabinogalactan, thereby weakening the cell wall of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles

Result of Action

The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan. This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action are still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the hydroxyphenyl and dimethoxybenzamide groups. The synthesis can be achieved through various pathways, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-16(25)14(12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJARAYKNNFOREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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